デクスリポタム

概要

説明

科学的研究の応用

2型糖尿病の治療

デクスリポタムは、2型糖尿病の治療に用いるための研究が行われています . 高血糖状態における酸化ストレスに有益な効果があることが示されています . 血糖コントロールの悪い患者では、デクスリポタムを4週間投与すると、血流媒介拡張が有意に増加しました .

内皮機能の改善

デクスリポタムは、2型糖尿病患者における内皮機能への影響について研究されています . この研究では、デクスリポタム療法は、特に2型糖尿病歴が長く、血糖コントロールの悪い男性において、内皮機能不全を軽減する可能性があることが分かりました .

酸化ストレスの軽減

試験管内および生体内データから、R (+)-α-リポ酸のトロメタミン塩であるデクスリポタムは、高血糖状態における酸化ストレスに有益な効果があることが示されています .

疼痛緩和

デクスリポタムに含まれるチオクト酸は、効果的な鎮痛薬であることが示されています . この研究では、(+)チオクト酸は、二重用量のラセミ体と同じくらい効果的であることが分かりました .

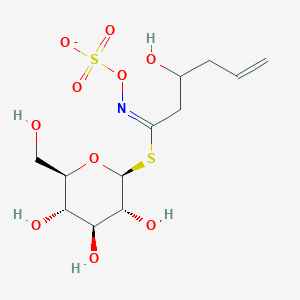

抗酸化作用

チオクト酸は、多機能な抗酸化化合物です . フリーラジカルの消去、内因性抗酸化物質(ビタミンA、C、E、グルタチオンなど)の回復、金属イオンのキレート化などのメカニズムを有しており、活性酸素種の生成を抑制します .

毒性試験

スプラーグ・ドーリーラットにおけるチオクト酸とその塩の急性毒性および亜慢性毒性を調べるための研究が行われています . これらの研究は、安全な投与量レベルと潜在的な副作用を判断するための貴重な情報を提供します .

Safety and Hazards

作用機序

Target of Action

Dexlipotam, also known as Thioctic acid tromethamine, is a salt of alpha-lipoic acid and tromethamine . It’s suggested that it may be useful in treating vascular stress in patients with diabetes .

Mode of Action

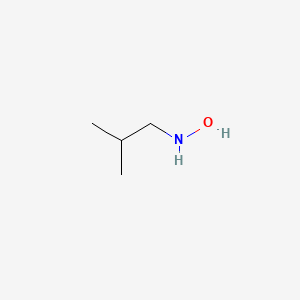

Tromethamine, one of the components of dexlipotam, acts as a proton acceptor, which combines with hydrogen ions, liberating bicarbonate buffer, to correct acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation .

Biochemical Pathways

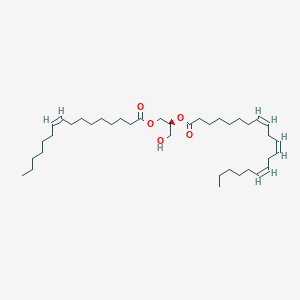

It’s known that alpha-lipoic acid, a component of dexlipotam, plays a crucial role in mitochondrial energy metabolism .

Result of Action

In vitro and in vivo data have shown beneficial effects of Dexlipotam on oxidative stress in hyperglycemic states .

特性

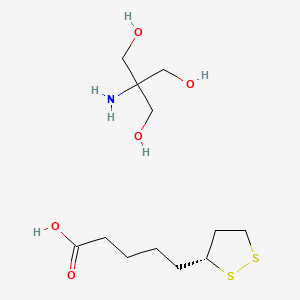

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTREOMTIFSZAU-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137314-40-0 | |

| Record name | Thioctic acid tromethamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioctic acid tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIOCTIC ACID TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

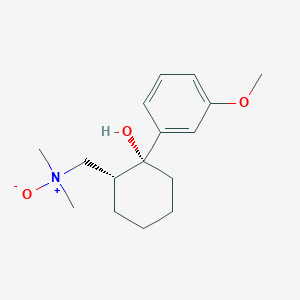

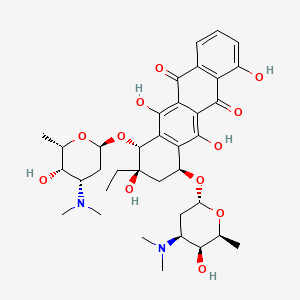

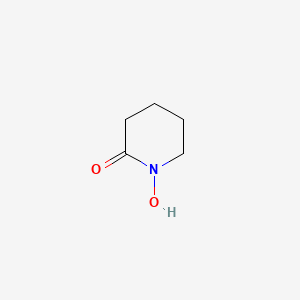

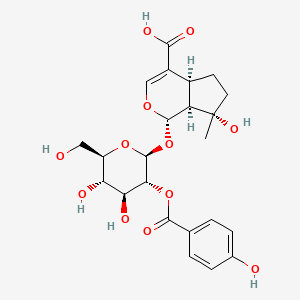

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism by which dexlipotam improves endothelial function in patients with type 2 diabetes?

A1: The research paper suggests that dexlipotam, a tromethamine salt of R(+)-alpha-lipoic acid, exerts its beneficial effects by targeting oxidative stress, a key contributor to diabetic endotheliopathy. [] While the exact mechanism is not fully elucidated in the paper, previous in vitro and in vivo studies indicate that dexlipotam acts as an antioxidant, potentially by scavenging free radicals and protecting against oxidative damage in hyperglycemic conditions. [] The study found that dexlipotam significantly improved flow-mediated dilation (FMD), a marker of endothelial function, particularly in patients with poor glucose control (HbA1c > 6.5% Hb). [] This improvement was more pronounced in subgroups with greater vascular stress, suggesting that dexlipotam's antioxidant properties may be particularly beneficial in these patients.

Q2: Were there any limitations to the study that might affect the interpretation of the results regarding dexlipotam's efficacy?

A2: Yes, the researchers acknowledge that this was a pilot study, implying a limited sample size and potentially impacting the generalizability of the findings. [] Additionally, while the study showed promising results in specific subgroups, it did not find a statistically significant difference in FMD between the placebo and dexlipotam-treated groups overall. [] Further research with larger, well-designed clinical trials is needed to confirm these findings and to fully elucidate dexlipotam's mechanism of action, optimal dosage, long-term efficacy, and safety profile in patients with type 2 diabetes and endothelial dysfunction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)

![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)

![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)

![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)